D-eritro-imidazolglicerol fosfato monohidratado

Descripción general

Descripción

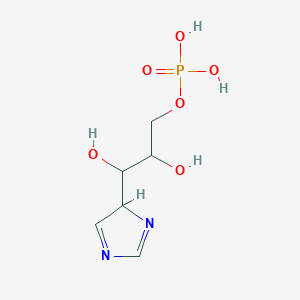

D-erythro-Imidazoleglycerol Phosphate Monohydrate: is a biochemical reagent with the molecular formula C6H13N2O7P and a molecular weight of 256.15 g/mol . This compound is a crucial intermediate in the biosynthesis of histidine, an essential amino acid. It features a unique molecular structure that includes an imidazole ring, a glycerol backbone, and a phosphate group .

Aplicaciones Científicas De Investigación

D-erythro-Imidazoleglycerol Phosphate Monohydrate has several scientific research applications, including:

Mecanismo De Acción

Target of Action

D-erythro-Imidazoleglycerol Phosphate Monohydrate is a specialized biochemical compound that primarily targets enzymes involved in the biosynthesis of histidine . The compound’s unique molecular structure, which includes an imidazole ring, a glycerol backbone, and a phosphate group, allows it to interact with these enzymes .

Mode of Action

The compound acts as a substrate for these enzymes, participating in the catalytic reactions they facilitate

Biochemical Pathways

D-erythro-Imidazoleglycerol Phosphate Monohydrate plays a crucial role in the histidine biosynthesis pathway . It can be synthesized from D-ribose 5-phosphate and formamidine . The compound’s involvement in this pathway affects the production of histidine, an essential amino acid.

Result of Action

The action of D-erythro-Imidazoleglycerol Phosphate Monohydrate in the histidine biosynthesis pathway contributes to the production of histidine . As an essential amino acid, histidine plays a vital role in protein synthesis and other biological functions. Therefore, the compound’s action has significant molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

D-erythro-Imidazoleglycerol Phosphate Monohydrate is a crucial intermediate in the biosynthesis of histidine, an amino acid that plays a pivotal role in many biological processes . The imidazole ring, a notable component of this molecule, is key to the chemical’s participation in biochemical reactions involving nitrogen donors or acceptors .

Cellular Effects

The presence of the glycerol component in D-erythro-Imidazoleglycerol Phosphate Monohydrate allows for structural flexibility and solubility in biological environments, enhancing its utility in metabolic pathways . It is involved in the synthesis of nucleotides in cells and is a key intermediate in the dehydroketo acid synthesis pathway .

Molecular Mechanism

D-erythro-Imidazoleglycerol Phosphate Monohydrate can be synthesized from D-ribose 5-phosphate and formamidine . It is also involved in histidine biosynthesis .

Temporal Effects in Laboratory Settings

It is known that such intermediates are synthesized, manipulated, and degraded within cells .

Metabolic Pathways

D-erythro-Imidazoleglycerol Phosphate Monohydrate is involved in the biosynthesis of histidine . The study of this compound aids in understanding the regulation and function of the histidine biosynthesis pathway, providing insights into genetic regulation, enzyme mechanics, and potential points of metabolic control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Imidazoleglycerol Phosphate Monohydrate typically involves the reaction of D-ribose 5-phosphate with formamidine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production methods for D-erythro-Imidazoleglycerol Phosphate Monohydrate are not extensively documented. the compound is generally produced in laboratory settings for research purposes. The production process involves the use of high-purity reagents and controlled reaction conditions to achieve the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

D-erythro-Imidazoleglycerol Phosphate Monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The imidazole ring and phosphate group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of D-erythro-Imidazoleglycerol Phosphate Monohydrate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from the reactions of D-erythro-Imidazoleglycerol Phosphate Monohydrate depend on the specific reaction conditions. For example, oxidation can yield different phosphorylated imidazole derivatives, while reduction can produce glycerol derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Imidazoleglycerol Phosphate: Shares a similar structure but lacks the erythro configuration.

Histidinol Phosphate: Another intermediate in the histidine biosynthesis pathway.

Phosphoribosylformimino-5-aminoimidazole carboxamide ribotide (ProFAR): Involved in the purine biosynthesis pathway.

Uniqueness

D-erythro-Imidazoleglycerol Phosphate Monohydrate is unique due to its specific role in the histidine biosynthesis pathway and its distinct molecular structure. The erythro configuration and the presence of both the imidazole ring and phosphate group make it a valuable compound for biochemical research .

Actividad Biológica

D-erythro-Imidazoleglycerol Phosphate Monohydrate (IGP) is a significant intermediate in the biosynthesis of histidine, an essential amino acid. This compound plays a crucial role in various biological processes across different organisms, including bacteria, yeast, and higher eukaryotes. This article delves into the biological activity of IGP, focusing on its metabolic pathways, enzymatic functions, and potential implications in health and disease.

1. Overview of D-erythro-Imidazoleglycerol Phosphate

D-erythro-Imidazoleglycerol Phosphate is a monoalkyl phosphate that exists in all living species. It is primarily involved in the histidine biosynthesis pathway , which consists of several enzymatic steps leading to the production of histidine from simpler precursors. In yeast (Saccharomyces cerevisiae), IGP is synthesized through the action of specific enzymes such as imidazole glycerol phosphate synthase (IGPS) and imidazoleglycerol-phosphate dehydratase (IGPD) .

2.1 Histidine Biosynthesis Pathway

The histidine biosynthesis pathway can be summarized as follows:

Key Enzymes:

- IGPS (HIS7 gene) : Catalyzes the first step; requires glutamine as a nitrogen source.

- IGPD (HIS3 gene) : Catalyzes the conversion of IGP to imidazole acetol phosphate, a crucial step in histidine metabolism .

3.1 Role in Metabolism

The activity of IGP is critical for maintaining adequate levels of histidine in organisms. Histidine is not only a building block for proteins but also serves as a precursor for several bioactive molecules, including histamine and carnosine. The regulation of IGP levels can impact various metabolic processes, including:

- Protein synthesis : Histidine availability affects overall protein synthesis rates.

- Cellular signaling : Histamine derived from histidine plays roles in immune response and neurotransmission.

3.2 Case Studies

A study investigating the metabolic profiles in Salmonella typhimurium mutants lacking IGPD revealed that these mutants exhibited impaired growth due to disruptions in histidine biosynthesis . This indicates that IGP and its associated enzymes are vital for bacterial survival and proliferation.

Another research highlighted the differential metabolite profiles during infections caused by Babesia microti, where alterations in histidine metabolism were observed, suggesting that IGP may play a role in host-pathogen interactions .

4. Inhibition and Therapeutic Potential

Certain inhibitors targeting IGPD have been explored for their potential use as herbicides since animals do not possess this enzyme. For instance, 3-Amino-1,2,4-triazole has been identified as a competitive inhibitor of IGPD, which may help control plant pathogens by disrupting their histidine biosynthesis .

5. Conclusion

D-erythro-Imidazoleglycerol Phosphate Monohydrate is an essential compound involved in the biosynthesis of histidine across various biological systems. Its enzymatic pathways are critical for maintaining metabolic homeostasis and influencing physiological processes. Further research into its biological activity could unveil new therapeutic targets for diseases related to amino acid metabolism.

Propiedades

IUPAC Name |

[2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3-6,9-10H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVIZMCKQNFBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399950 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210241-69-3 | |

| Record name | D-erythro-Imidazoleglycerol Phosphate Monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.